Cas no 17526-28-2 (7-methyltetraphen-12-yl acetate)

7-methyltetraphen-12-yl acetate structure
17526-28-2 structure
Product name:7-methyltetraphen-12-yl acetate
CAS No:17526-28-2
MF:C21H16O2
MW:300.35054
CID:2626788
PubChem ID:252723

7-methyltetraphen-12-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 7-methyltetraphen-12-yl acetate
    • 12-Acetoxy-7-methyl-benz[a]anthracen; acetic acid-(2-nitro-5-propoxy-anilide); (7-Methyl-benz[a]anthracenyl-(12))-acetat; acetic acid-(7-methyl-benz[a]anthracen-12-yl ester); Essigsaeure-(2-nitro-5-propoxy-anilid); AG-205/04547015; AKOS015967150; AK-57367; Essigsaeure-(7-methyl-benz[a]anthracen-12-ylester); ZINC22002102; 12-Acetoxy-7-methylbenz< a> anthracen; Essigsaeure-(6-nitro-3-propyloxy-anilid);
    • NSC74907
    • Benz[a]anthracen-12-ol, acetate
    • DS-006448
    • 17526-28-2
    • NSC-74907
    • NCIOpen2_004060
    • Benz[a]anthracen-12-ol, 7-methyl-, acetate
    • 7-METHYLTETRAPHEN-12-YL ACETATE
    • DTXSID00938637
    • Inchi: InChI=1S/C21H16O2/c1-13-16-8-5-6-10-19(16)21(23-14(2)22)20-17(13)12-11-15-7-3-4-9-18(15)20/h3-12H,1-2H3
    • InChI Key: JLXFUZNBHJPWGS-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 300.11508
  • Monoisotopic Mass: 300.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.222
  • Boiling Point: 512.2°C at 760 mmHg
  • Flash Point: 156.2°C
  • Refractive Index: 1.709
  • PSA: 26.3

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